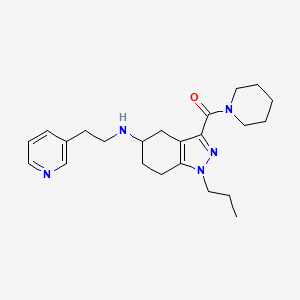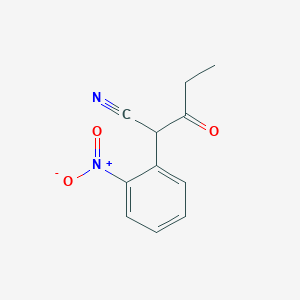
2-(2-Nitrophenyl)-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrophenyl)-3-oxopentanenitrile is an organic compound with a complex structure that includes a nitrophenyl group, a ketone, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-3-oxopentanenitrile typically involves the reaction of 2-nitrobenzaldehyde with a suitable nitrile compound under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitrophenyl)-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under acidic or basic conditions.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of an alcohol from the ketone group.
Substitution: Formation of amides or esters from the nitrile group.
Aplicaciones Científicas De Investigación
2-(2-Nitrophenyl)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and probes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitrophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ketone and nitrile groups can also participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitrophenylacetic acid
- 2-Nitrobenzyl alcohol
- 2-Nitrophenyl isothiocyanate
Uniqueness
2-(2-Nitrophenyl)-3-oxopentanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C11H10N2O3/c1-2-11(14)9(7-12)8-5-3-4-6-10(8)13(15)16/h3-6,9H,2H2,1H3 |
Clave InChI |
JEBWEZDMINZQGB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


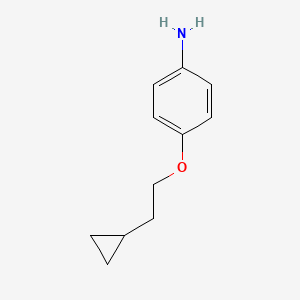
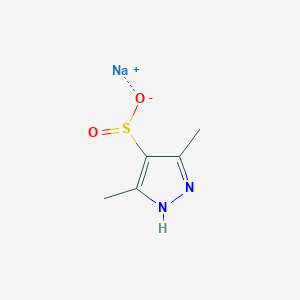
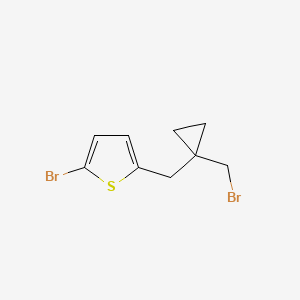

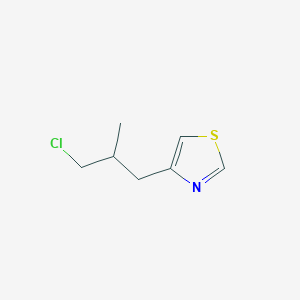
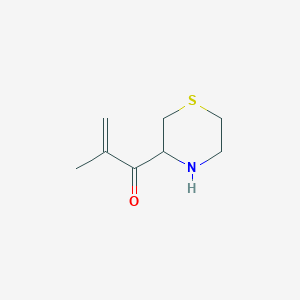
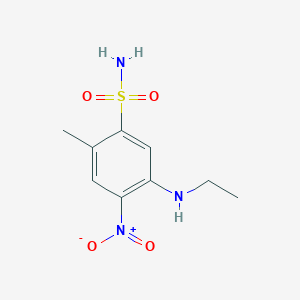


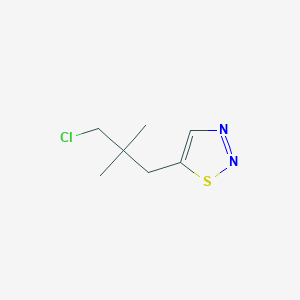
amine](/img/structure/B13178404.png)
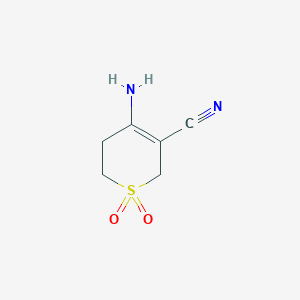
![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)
